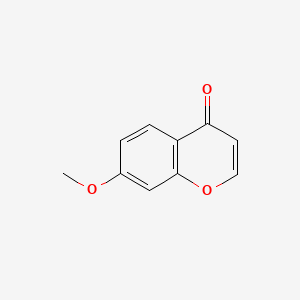

7-Methoxy-4H-chromen-4-on

Übersicht

Beschreibung

7-Methoxychromone is a chemical compound with the molecular formula C10H10O3

Wissenschaftliche Forschungsanwendungen

7-Methoxychromone has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

It is known that chromen-4-one derivatives, to which 7-methoxy-4h-chromen-4-one belongs, exhibit a broad variety of remarkable biological and pharmaceutical activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 7-Methoxy-4H-chromen-4-one with its targets.

Biochemical Pathways

Chromen-4-one derivatives are known to impact a variety of biological and pharmaceutical activities , suggesting that multiple pathways may be involved.

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by factors such as water solubility .

Result of Action

Similar compounds have been shown to exhibit inhibitory activity against tumor cells , suggesting that 7-Methoxy-4H-chromen-4-one may have similar effects.

Action Environment

It is known that the solvent environment can have a significant impact on the behavior of similar compounds .

Biochemische Analyse

Biochemical Properties

7-Methoxy-4H-chromen-4-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, and exhibits inhibitory activity against this enzyme . This interaction suggests that 7-Methoxy-4H-chromen-4-one may have potential as an antidiabetic agent by modulating glucose metabolism. Additionally, it has been shown to inhibit advanced glycation end products (AGEs) formation, which are associated with various chronic diseases .

Cellular Effects

The effects of 7-Methoxy-4H-chromen-4-one on various types of cells and cellular processes are significant. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Methoxy-4H-chromen-4-one has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in macrophages, which plays a role in inflammatory responses . This inhibition suggests potential anti-inflammatory properties of the compound. Furthermore, it has been observed to affect the expression of genes involved in oxidative stress and apoptosis, indicating its potential role in protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of 7-Methoxy-4H-chromen-4-one involves various binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of α-glucosidase, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose . Additionally, 7-Methoxy-4H-chromen-4-one has been found to interact with reactive oxygen species (ROS) and inhibit their formation, which helps in reducing oxidative stress . These interactions at the molecular level contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxy-4H-chromen-4-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that 7-Methoxy-4H-chromen-4-one maintains its inhibitory activity against α-glucosidase and AGEs formation over extended periods . Its effects on cellular function may vary depending on the duration of exposure and concentration used in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 7-Methoxy-4H-chromen-4-one vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as improved glucose metabolism and reduced oxidative stress . At higher doses, potential toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

7-Methoxy-4H-chromen-4-one is involved in various metabolic pathways, including those related to carbohydrate and oxidative metabolism. The compound interacts with enzymes such as α-glucosidase and modulates their activity, affecting the breakdown of carbohydrates . Additionally, it influences the levels of metabolites involved in oxidative stress, such as ROS, by inhibiting their formation . These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 7-Methoxy-4H-chromen-4-one within cells and tissues involve specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and may interact with intracellular proteins that facilitate its distribution . Once inside the cells, 7-Methoxy-4H-chromen-4-one can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 7-Methoxy-4H-chromen-4-one is crucial for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in metabolic and signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments . This localization is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Methoxychromone can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to form 2-methoxyacetophenone. This intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to yield 7-methoxychromone .

Industrial Production Methods

Industrial production of 7-methoxychromone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Methoxychromon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können Dihydroderivate ergeben.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Chromonring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Dihydroderivate erzeugen kann. Substitutionsreaktionen können Halogene, Nitrogruppen oder andere funktionelle Gruppen in den Chromonring einführen .

Wissenschaftliche Forschungsanwendungen

7-Methoxychromon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 7-Methoxychromon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise wird seine Antikrebsaktivität auf seine Fähigkeit zurückgeführt, Apoptose (programmierten Zelltod) in Krebszellen durch Aktivierung von Caspase-Enzymen und Störung der Mitochondrienfunktion zu induzieren . Darüber hinaus sind seine antioxidativen Eigenschaften auf seine Fähigkeit zurückzuführen, freie Radikale zu entfernen und oxidativen Stress zu hemmen .

Vergleich Mit ähnlichen Verbindungen

7-Methoxychromon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

6-Methoxychromanon: Ähnlich in der Struktur, aber mit der Methoxygruppe an einer anderen Position, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

3-Formyl-5-Methoxychromon: Enthält eine zusätzliche Formylgruppe, die seine Reaktivität und Anwendungen beeinflussen kann.

6-Methoxychromon-3-carboxaldehyd: Ein weiteres Derivat mit unterschiedlichen funktionellen Gruppen, die sein chemisches Verhalten beeinflussen.

Die Einzigartigkeit von 7-Methoxychromon liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu seinen Analoga eine einzigartige chemische Reaktivität und biologische Aktivität verleiht .

Eigenschaften

IUPAC Name |

7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLCYUNFCYCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344943 | |

| Record name | 7-Methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-52-0 | |

| Record name | 7-Methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

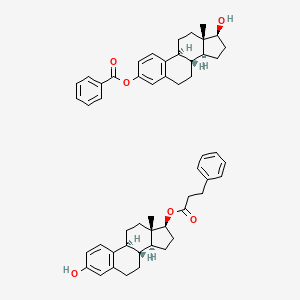

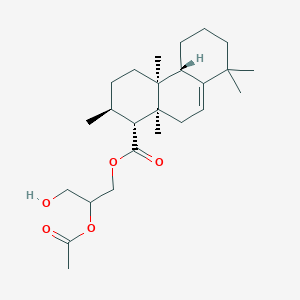

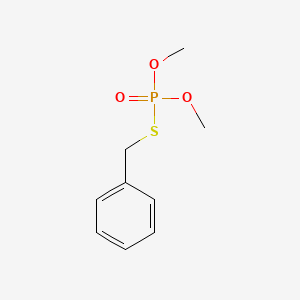

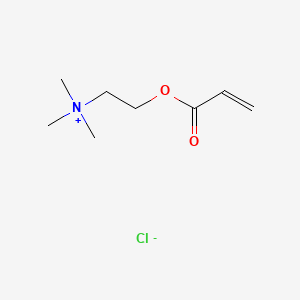

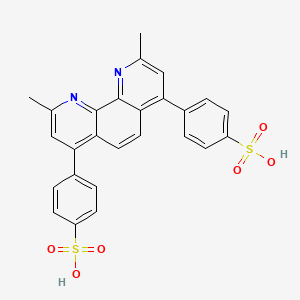

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol](/img/structure/B1214251.png)